N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea
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Overview
Description
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a cyano group, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the quinoline ring. The cyano group is then introduced via a nucleophilic substitution reaction.
The next step involves the formation of the urea linkage This is achieved by reacting the quinoline derivative with an isocyanate or a carbodiimide in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Cyanoquinolin-2-yl)amino]ethyl}-N-phenylurea
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea
Uniqueness
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is unique due to the presence of both the cyano and methoxyphenyl groups, which confer distinct electronic properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
606104-98-7 |
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Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N5O2/c1-14-6-5-7-15-12-16(13-22)20(25-19(14)15)24-10-11-26(21(23)27)17-8-3-4-9-18(17)28-2/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
DOSUGUXUBWOYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N |
Origin of Product |
United States |
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